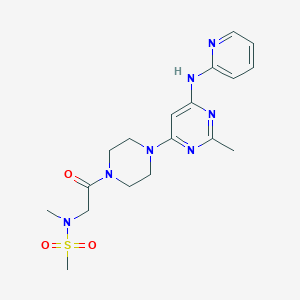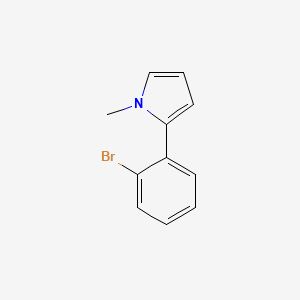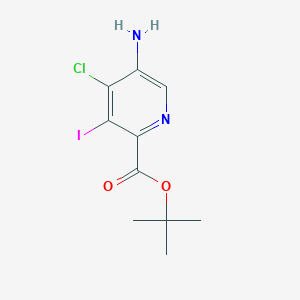![molecular formula C8H7FO5S B14120280 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)
4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzaldehyde ring.
Preparation Methods
The synthesis of 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde typically involves the introduction of the fluorosulfonyl group onto the benzaldehyde ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve the use of sulfuryl fluoride gas or other solid reagents like fluorosulfonyl imidazolium salts .
Chemical Reactions Analysis
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluorides.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Photoredox Catalysis: Radical fluorosulfonylation of alkenes using photoredox catalysis is another notable reaction.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl imidazolium salts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde has found applications in several scientific research areas:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a reactive probe for studying enzyme mechanisms and protein interactions.
Drug Discovery: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde involves its reactivity with various biological molecules. The fluorosulfonyl group acts as an electrophile, reacting with nucleophilic residues in proteins such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to modify proteins covalently, making it useful for studying enzyme activity and protein interactions.
Comparison with Similar Compounds
4-[(Fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde can be compared with other similar compounds, such as:
4-[(Fluorosulfonyl)oxy]-3-methoxybenzoic acid: This compound shares a similar structure but has a carboxylic acid group instead of an aldehyde group.
4-[(Fluorosulfonyl)oxy]-3-methoxyphenyl derivatives: These compounds have different substituents on the benzene ring but retain the fluorosulfonyl group.
The uniqueness of this compound lies in its specific reactivity and the presence of both the fluorosulfonyl and methoxy groups, which confer distinct chemical properties and applications.
Properties
Molecular Formula |
C8H7FO5S |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-formyl-2-methoxybenzene |
InChI |
InChI=1S/C8H7FO5S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-5H,1H3 |
InChI Key |
QJNLZGYQHOPEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)


![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120252.png)


![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)



